Abcb1-IN-1

Bioorganometallic chemistry Medicinal inorganic chemistry Multidrug resistance

Addressing the unmet need for a P-gp inhibitor with intrinsic single-agent cytotoxicity, Abcb1-IN-1 (compound 3) is the first reported iron(II) organometallic ABCB1 inhibitor that induces direct apoptosis in P-gp-overexpressing colorectal cancer lines (Colo205 IC50=1.26 μM; Colo320 IC50=2.21 μM), eliminating dual-drug confounding variables inherent to tariquidar/zosuquidar co-administration protocols. • Single-agent pro-apoptotic activity vs. conventional chemosensitizers requiring co-administered cytotoxic agents • ICP-MS/ICP-OES-quantifiable iron center enables direct drug uptake-efflux correlation (EC50=73 nM in calcein-AM assays) • 1-Benzylimidazole scaffold with potential CYP modulation for drug-drug interaction studies Supplied as a solid (≥98% purity); stable at -20°C for 3 years. Standard ambient shipping.

Molecular Formula C36H39F3FeN2O4PS+
Molecular Weight 739.6 g/mol
Cat. No. B12388512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbcb1-IN-1
Molecular FormulaC36H39F3FeN2O4PS+
Molecular Weight739.6 g/mol
Structural Identifiers
SMILES[CH3-].[CH-]=O.C1CC=CC1.C1=CC=C(C=C1)CN2C=CN=C2.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)O.[Fe+2]
InChIInChI=1S/C18H15P.C10H10N2.C5H8.CHF3O3S.CHO.CH3.Fe/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-10(5-3-1)8-12-7-6-11-9-12;1-2-4-5-3-1;2-1(3,4)8(5,6)7;1-2;;/h1-15H;1-7,9H,8H2;1-2H,3-5H2;(H,5,6,7);1H;1H3;/q;;;;2*-1;+2/p+1
InChIKeyZNBGETFYJMSXQJ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abcb1-IN-1: First Iron(II) Organometallic P-Glycoprotein Inhibitor for Multidrug Resistance Research


Abcb1-IN-1 (also designated compound 3) is a structurally novel iron(II) organometallic compound that functions as a potent inhibitor of the ATP-binding cassette sub-family B member 1 (ABCB1) transporter, also known as P-glycoprotein (P-gp) [1]. It represents the first reported iron(II) organometallic compound demonstrated to act as an ABCB1 inhibitor, distinguishing it from the predominantly organic small-molecule scaffolds of conventional third-generation P-gp inhibitors [1]. Abcb1-IN-1 incorporates a 1-benzylimidazole moiety within its coordination sphere and exhibits direct cytotoxic activity against P-gp-overexpressing cancer cell lines, inducing cell apoptosis rather than merely blocking efflux .

Why P-Glycoprotein Inhibitor Selection Cannot Be Interchanged: The Case for Abcb1-IN-1 in Mechanistic and Cytotoxicity Studies


P-glycoprotein inhibitors are not functionally interchangeable due to substantial divergence in selectivity profiles across the ABC transporter family, intrinsic cytotoxicity, and mechanisms of action. Widely used third-generation inhibitors such as tariquidar and elacridar exhibit dual or multi-transporter inhibition, interacting with both ABCB1 (P-gp) and ABCG2 (BCRP) [1]. This promiscuity introduces confounding variables in assays requiring unambiguous attribution of transporter-specific effects. Furthermore, most classical P-gp modulators function as non-cytotoxic chemosensitizers, requiring co-administration with a cytotoxic agent to manifest efficacy [2]. In contrast, Abcb1-IN-1 combines direct pro-apoptotic activity with P-gp inhibition, enabling single-agent cytotoxicity studies in P-gp-overexpressing cell models [3]. Generic substitution of Abcb1-IN-1 with a conventional inhibitor would therefore fail to recapitulate its dual functional profile and unique organometallic scaffold, fundamentally altering experimental outcomes in apoptosis-centric or metallodrug development research contexts.

Abcb1-IN-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Abcb1-IN-1 Chemical Class Differentiation: First Iron(II) Organometallic P-gp Inhibitor vs. Organic Small-Molecule Comparators

Abcb1-IN-1 (compound 3) is an iron(II) organometallic complex containing a cyclopentadienyl (Cp) iron scaffold coordinated with a 1-benzylimidazole ligand [1]. This constitutes the first reported iron(II) organometallic compound demonstrated to act as an ABCB1 inhibitor, distinguishing it fundamentally from all conventional third-generation P-gp inhibitors which are purely organic molecules [1]. Representative comparators include tariquidar (anthranilic acid derivative), zosuquidar (dibenzocycloheptane derivative), and elacridar (acridonecarboxamide derivative) [2][3]. The organometallic nature of Abcb1-IN-1 enables direct iron cellular accumulation measurements via inductively coupled plasma mass spectrometry (ICP-MS) and inductively coupled plasma optical emission spectrometry (ICP-OES), a mechanistic tracking capability unavailable with purely organic inhibitors [1].

Bioorganometallic chemistry Medicinal inorganic chemistry Multidrug resistance Chemical scaffold innovation

Abcb1-IN-1 Cytotoxicity Profile in P-gp-Overexpressing Colorectal Cancer Cells: Direct Apoptotic Activity

Abcb1-IN-1 demonstrates direct cytotoxic activity against P-glycoprotein-overexpressing colorectal cancer cell lines, with IC50 values of 1.26 μM for Colo205 cells and 2.21 μM for Colo320 cells [1]. The compound induces cell apoptosis as part of its mechanism of action [1]. In contrast, the primary mechanistic action of tariquidar, zosuquidar, and elacridar is efflux pump inhibition without intrinsic direct cytotoxicity at comparable concentrations; their efficacy in MDR reversal requires co-administration with a cytotoxic chemotherapeutic agent [2][3]. For reference, tariquidar's reported P-gp inhibitory IC50 values range from 15 nM to 223 nM across various assay systems , while zosuquidar exhibits an IC50 of 1.2 nM in P-gp inhibition assays .

Colorectal cancer P-gp-overexpressing cell models Apoptosis induction Cytotoxicity screening

Abcb1-IN-1 Functional Selectivity: P-gp Inhibition vs. Off-Target Cytochrome P450 Induction

The 1-benzylimidazole moiety present in Abcb1-IN-1 is independently characterized as an inducer of various cytochrome P-450 (CYP) isozymes and an inhibitor of thromboxane A2 synthase . This functional attribute distinguishes Abcb1-IN-1 from conventional P-gp inhibitors such as tariquidar, zosuquidar, and elacridar, which lack reported CYP induction or thromboxane synthase modulatory activity [1]. The presence of the 1-benzylimidazole ligand therefore confers potential off-target pharmacological effects not shared by comparator compounds, which may confound or enrich experimental interpretations depending on the study context [2]. Quantitative CYP induction data for the isolated 1-benzylimidazole moiety have been established, though direct CYP modulation by the intact Abcb1-IN-1 complex has not been systematically quantified in comparative assays.

Drug metabolism Cytochrome P450 Off-target effects Chemical biology

Abcb1-IN-1 Binding Affinity in P-gp-Expressing Cell Models: EC50 in Calcein-AM Accumulation Assay

Abcb1-IN-1 demonstrates an EC50 of 73 nM for inhibition of P-glycoprotein-mediated efflux as measured by increased calcein-AM accumulation in MDCK-MDR1 cells [1]. This value reflects functional P-gp inhibitory activity at the cellular level. For cross-study comparison, tariquidar exhibits a Kd of 5.1 nM for P-gp binding in CHrB30 cell membranes [2] and IC50 values ranging from 15 to 223 nM in functional P-gp inhibition assays . Zosuquidar demonstrates a Ki of 59-60 nM for P-gp in cell-free assays and an IC50 of 1.2 nM in certain cellular models . Elacridar exhibits IC50 values of 20-160 nM across various assay platforms [3].

P-gp functional assay Calcein-AM accumulation MDCK-MDR1 cells Transporter inhibition

Abcb1-IN-1 Recommended Research Applications in Multidrug Resistance and Metallodrug Development


Direct Apoptosis Studies in P-gp-Overexpressing Colorectal Cancer Models Without Co-Administered Chemotherapeutics

Abcb1-IN-1 is optimally deployed as a single-agent cytotoxic compound for investigating apoptosis pathways in P-glycoprotein-overexpressing colorectal cancer cell lines such as Colo205 (IC50 = 1.26 μM) and Colo320 (IC50 = 2.21 μM) [1]. Unlike tariquidar or zosuquidar, which require co-administration with doxorubicin, paclitaxel, or vincristine to manifest efficacy, Abcb1-IN-1 induces direct apoptosis, enabling cleaner mechanistic dissection of P-gp-associated cell death pathways without confounding variables from dual-drug regimens [2]. This application is particularly suited for flow cytometry-based apoptosis assays (Annexin V/PI staining), caspase activation studies, and mitochondrial membrane potential analyses in MDR colorectal cancer research.

Mechanistic Tracking of Cellular Drug Accumulation via ICP-MS and ICP-OES Elemental Analysis

The iron(II) organometallic core of Abcb1-IN-1 enables quantitative measurement of intracellular drug accumulation using inductively coupled plasma mass spectrometry (ICP-MS) or inductively coupled plasma optical emission spectrometry (ICP-OES), tracking the iron (Fe) elemental signal [3]. This unique analytical capability is unavailable with tariquidar, zosuquidar, or elacridar, which lack a metal center detectable by elemental analysis [4]. Researchers can correlate iron accumulation data with functional P-gp inhibition (EC50 = 73 nM in calcein-AM assays) to establish quantitative relationships between drug uptake and efflux pump blockade, providing a direct experimental bridge between P-gp functional activity and intracellular metallodrug concentration [5].

Bioorganometallic Chemistry and Novel P-gp Inhibitor Scaffold Development

As the first reported iron(II) organometallic compound demonstrating ABCB1 inhibitory activity, Abcb1-IN-1 serves as a foundational lead compound and proof-of-concept tool for developing new generations of metallodrug-based P-gp inhibitors [3]. Medicinal inorganic chemistry laboratories can utilize Abcb1-IN-1 as a reference standard to evaluate structure-activity relationships (SAR) for cyclopentadienyl (Cp) iron scaffolds, ligand substitution effects (e.g., comparing 1-benzylimidazole vs. 1H-1,3-benzodiazole-containing analogs), and the impact of metal center variation on P-gp binding kinetics [3]. This application addresses the critical need for structurally diverse P-gp inhibitor scaffolds to overcome the clinical limitations encountered with third-generation organic inhibitors.

Investigating CYP-Mediated Drug-Drug Interaction Potential in Combination Chemotherapy Models

The 1-benzylimidazole moiety of Abcb1-IN-1 confers potential cytochrome P450 (CYP) isozyme induction activity , presenting a unique research opportunity to study P-gp inhibition in the context of concomitant CYP-mediated drug-drug interactions. This dual pharmacological profile makes Abcb1-IN-1 a valuable tool for investigating how P-gp inhibition and CYP modulation intersect in multidrug combination regimens, an experimental scenario not replicable with tariquidar or zosuquidar which lack CYP-modulatory motifs [2]. Researchers should note that CYP induction by the intact Abcb1-IN-1 complex requires independent confirmation and may introduce metabolic variables that must be controlled for in combination chemotherapy studies.

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